4-(2-Chloro-6-methylphenoxy)piperidine
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Overview
Description
4-(2-Chloro-6-methylphenoxy)piperidine is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated phenoxy group
Preparation Methods
The synthesis of 4-(2-Chloro-6-methylphenoxy)piperidine typically involves the reaction of 2-chloro-6-methylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(2-Chloro-6-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenoxy acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chlorinated phenoxy group.
Scientific Research Applications
4-(2-Chloro-6-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Chloro-6-methylphenoxy)piperidine can be compared with other similar compounds, such as:
4-(2-Chloro-4-methylphenoxy)piperidine: This compound has a similar structure but with the chlorine atom in a different position on the phenoxy ring.
4-(2-Chloro-5-methylphenoxy)piperidine: Another positional isomer with the chlorine atom at the 5-position.
These comparisons highlight the importance of structural variations in determining the properties and applications of these compounds.
Properties
CAS No. |
367501-16-4 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(2-chloro-6-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-3-2-4-11(13)12(9)15-10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
InChI Key |
PCFCSONHOHKCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC2CCNCC2 |
Origin of Product |
United States |
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